molecular formula C19H22N2O B2473114 N-benzhydrylpiperidine-1-carboxamide CAS No. 15427-67-5

N-benzhydrylpiperidine-1-carboxamide

Cat. No.: B2473114
CAS No.: 15427-67-5
M. Wt: 294.398
InChI Key: LTRBTNMRGMHPKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzhydrylpiperidine-1-carboxamide is a chemical compound of interest in medicinal chemistry and pharmacological research. While specific studies on this exact molecule are limited, its core structure is closely related to a class of benzhydryl-piperidine and -piperazine compounds known for their significant bioactivity. The benzhydryl group (diphenylmethyl) is a common feature in many bioactive molecules and is recognized for its ability to enhance lipophilicity, which can improve a compound's ability to cross cell membranes . This makes structural analogues valuable scaffolds in the development of potential therapeutic agents. For instance, research on similar benzhydrylpiperazine compounds has demonstrated promising in vitro antituberculosis activity against the Mycobacterium tuberculosis H37Rv strain . Furthermore, related piperidine and piperazine carboxamide structures have been investigated as inhibitors of enzymes like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) . These enzymes are part of the endocannabinoid system and are considered targets for conditions such as pain, inflammation, anxiety, and cancer . The carboxamide moiety in these structures is crucial for interacting with biological targets, often contributing to binding affinity and selectivity. Researchers may explore this compound as a novel chemical entity in hit-to-lead optimization campaigns or as a building block for constructing more complex molecules in drug discovery. This product is intended for research purposes only in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzhydrylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c22-19(21-14-8-3-9-15-21)20-18(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13,18H,3,8-9,14-15H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRBTNMRGMHPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for N Benzhydrylpiperidine 1 Carboxamide and Its Analogs

Retrosynthetic Analysis and Key Precursors for N-benzhydrylpiperidine-1-carboxamide

Retrosynthetic analysis of this compound identifies two primary disconnection points that simplify the molecule into readily available precursors. The first logical disconnection is at the amide C-N bond, which breaks the target molecule into N-benzhydrylpiperidine and a carboxamide source (such as isocyanic acid or its equivalent). The second key disconnection is at the N-C bond between the piperidine (B6355638) ring and the benzhydryl group, yielding piperidine-1-carboxamide (B458993) and a benzhydryl electrophile (like benzhydryl bromide).

Following these pathways, the key precursors for the synthesis of this compound are:

Piperidine: The core heterocyclic structure.

A Benzhydryl Source: Typically an electrophilic species like benzhydryl chloride or benzhydryl bromide. These are often synthesized from benzophenone (B1666685) via reduction to benzhydrol, followed by halogenation. researchgate.netnih.gov

A Carboxamide Source: This can be an isocyanate, carbamoyl (B1232498) chloride, or a combination of reagents that form the carboxamide group in situ.

Combining these disconnections suggests two primary multi-step synthetic routes:

N-alkylation of piperidine with a benzhydryl halide, followed by amidation of the resulting N-benzhydrylpiperidine.

Amidation of piperidine to form piperidine-1-carboxamide, followed by N-alkylation with a benzhydryl halide.

Classical Synthetic Routes to this compound

Classical approaches to synthesizing this compound and its analogs rely on well-established, high-yielding reactions that are common in medicinal chemistry.

Amidation Reactions for Carboxamide Formation

The formation of the carboxamide group is a critical step in the synthesis. A prevalent method for installing a carboxamide on a secondary amine, such as N-benzhydrylpiperidine, involves the use of isocyanates. researchgate.net In a typical procedure, the N-benzhydrylpiperidine intermediate is dissolved in a dry aprotic solvent like dichloromethane (B109758), and an appropriate isocyanate is added, often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge any acidic byproducts. researchgate.net This reaction is generally efficient and proceeds under mild conditions.

Alternative methods for amidation include the use of carbamoyl chlorides or reactions with phosgene (B1210022) or a phosgene equivalent followed by treatment with ammonia. Direct amidation of carboxylic acids can also be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). bohrium.comnih.gov

N-Alkylation Strategies for Benzhydryl Moieties

The introduction of the bulky benzhydryl group onto the piperidine nitrogen is typically accomplished via a nucleophilic substitution reaction. This involves reacting piperidine or a piperidine derivative with a benzhydryl halide, such as benzhydryl chloride or bromide. researchgate.netnih.gov The reaction is often performed in a polar aprotic solvent like dimethylformamide (DMF) and requires a base to neutralize the hydrogen halide formed during the reaction. researchgate.net Common bases include potassium carbonate or triethylamine. researchgate.net The reaction may require heating to proceed at a reasonable rate. researchgate.net Phase-transfer catalysis (PTC) has also been employed for the alkylation of amines with benzhydryl halides, which can improve reaction efficiency. juniperpublishers.com

Starting Amine Alkylating Agent Base Solvent Conditions Product Reference
Piperazine (B1678402)Benzhydryl chlorideK2CO3DMF80°C, 8h1-Benzhydrylpiperazine researchgate.net
PiperazineSubstituted Benzoyl ChloridesPyridine (B92270)DichloromethaneRoom Temp1-Benzhydryl-4-(substituted benzoyl)piperazine researchgate.net
N,N-dimethylethanolamineBenzhydryl chlorideKOHToluene (B28343)/Water90°C, 10hDiphenhydramine juniperpublishers.com

This table presents data for the N-alkylation of piperazine, a close analog of piperidine, and other amines to illustrate common reaction conditions.

Multi-Step Synthesis Pathways from Piperidine Intermediates

A comprehensive and widely used pathway for synthesizing analogs, particularly N-benzhydrylpiperazine derivatives, starts from simple commercial precursors and can be adapted for this compound. researchgate.netnih.gov

The sequence generally proceeds as follows:

Preparation of Benzhydrol: Benzophenone is reduced to diphenylmethanol (B121723) (benzhydrol) using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. researchgate.netnih.gov

Formation of Benzhydryl Halide: The hydroxyl group of benzhydrol is converted to a better leaving group, typically a halide. This is often achieved by reacting benzhydrol with thionyl chloride (SOCl₂) or concentrated hydrochloric acid to yield benzhydryl chloride. researchgate.netnih.gov

N-Alkylation: The synthesized benzhydryl chloride is then reacted with piperidine in the presence of a base (e.g., K₂CO₃) in a solvent like DMF to produce the key intermediate, N-benzhydrylpiperidine. researchgate.net

Carboxamide Formation: Finally, N-benzhydrylpiperidine is reacted with a suitable reagent to form the carboxamide. For instance, reaction with an isocyanate in dichloromethane yields the final N-substituted this compound. researchgate.net

This multi-step approach is highly versatile, allowing for the synthesis of a wide array of analogs by simply varying the substituents on the initial benzophenone or by using different isocyanates in the final step. researchgate.net

Step Reactants Reagents/Solvent Product Reference
1BenzophenoneNaBH₄, EthanolBenzhydrol researchgate.netnih.gov
2BenzhydrolThionyl ChlorideBenzhydryl chloride researchgate.netnih.gov
3Piperazine, Benzhydryl chlorideK₂CO₃, DMF1-Benzhydrylpiperazine researchgate.netnih.gov
41-Benzhydrylpiperazine, Alkyl isocyanateTriethylamine, DichloromethaneN-Alkyl-4-benzhydrylpiperazine-1-carboxamide researchgate.net

This table outlines a typical multi-step synthesis for a piperazine analog, which is directly comparable to the synthesis of the target piperidine compound.

Advanced Synthetic Approaches and Methodological Innovations

While classical methods are robust, research continues to focus on developing more efficient, selective, and environmentally benign synthetic routes.

Catalytic Methods for Selective Bond Formation

Modern synthetic chemistry emphasizes the use of catalytic methods to improve atom economy and reduce waste. For the synthesis of this compound and its analogs, catalytic approaches can be applied to both the N-alkylation and amidation steps.

Catalytic N-Alkylation: Phase-transfer catalysis (PTC) represents a valuable method for N-alkylation. juniperpublishers.com Using a quaternary ammonium (B1175870) salt as a catalyst, the reaction between an amine and an alkyl halide can be facilitated in a two-phase system (e.g., solid-liquid or liquid-liquid), often under milder conditions and with easier workup compared to homogeneous reactions. juniperpublishers.comresearchgate.net

Catalytic Amidation: The direct amidation of carboxylic acids with amines is an attractive, atom-economical alternative to using activated intermediates like acid chlorides or isocyanates. However, this reaction is thermodynamically challenging. Recent advances have seen the development of various catalytic systems to facilitate this transformation. N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the atroposelective synthesis of N-aryl imides by activating carboxylic acids in situ under mild conditions. nih.gov Other strategies include the use of boronic acid catalysts or transition-metal catalysts. While not yet specifically reported for this compound, these advanced catalytic amidation techniques represent a promising area for future methodological innovation in the synthesis of this and related compounds. mdpi.com

Stereoselective Synthesis of Chiral Analogs

The synthesis of specific stereoisomers of this compound analogs is critical, as different enantiomers or diastereomers of a chiral compound can exhibit distinct properties. Methodologies to achieve this stereochemical control primarily involve kinetic resolution and the use of chiral catalysts.

Kinetic Resolution: This technique separates a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. For piperidine derivatives, kinetic resolution has proven to be an effective strategy. For instance, the catalytic kinetic resolution of disubstituted piperidines can be achieved using chiral hydroxamic acids in conjunction with achiral N-heterocyclic carbenes (NHCs), yielding enantioenriched amines with high selectivity. nih.gov This method discriminates between enantiomers and various ring conformations. nih.gov

Another approach involves kinetic resolution by deprotonation using a chiral base system, such as n-BuLi and the chiral ligand sparteine. This has been successfully applied to N-Boc-2-aryl-4-methylenepiperidines, allowing for the isolation of both the unreacted starting material and the 2,2-disubstituted products with high enantiomeric ratios. whiterose.ac.uk The functionalizable methylene (B1212753) group can then be converted into various substituents, providing access to a range of enantioenriched 2,4-disubstituted piperidines. whiterose.ac.uk

Future research directions include the exploration of chiral separation methods for compounds like 4-chlorobenzhydrylpiperazine derivatives, which are known to be chiral. researchgate.net

Catalytic Asymmetric Synthesis: Beyond resolution, the direct asymmetric synthesis of piperidine rings is a key area of research. Methods include the stereoselective hydrogenation of pyridine precursors and various cyclization strategies. mdpi.comnih.gov For example, intramolecular aza-Michael reactions, often facilitated by organocatalysts, provide a direct route to enantiomerically enriched di- and tri-substituted piperidines. nih.gov Similarly, rhodium-catalyzed hydrogenation of unsaturated piperidinones can produce cis-configured substituted piperidines stereoselectively. mdpi.com These strategies, while not directly reported for this compound itself, represent the state-of-the-art for creating its chiral analogs.

In some cases, restricted rotation around a chemical bond can also lead to stable, separable stereoisomers known as atropisomers. This has been observed in N-aryl-carboxamide derivatives, where the rotational barrier around the aryl-carbonyl or carbonyl-nitrogen bond is significant. nih.gov

Table 1: Overview of Stereoselective Methods for Piperidine Analogs
MethodDescriptionKey Reagents/CatalystsApplicable SubstratesReference
Catalytic Kinetic ResolutionSeparation of enantiomers based on differential reaction rates with a chiral catalyst.Chiral hydroxamic acids, N-heterocyclic carbenes (NHCs)Disubstituted piperidines nih.gov
Kinetic Resolution by DeprotonationSelective deprotonation of one enantiomer in a racemic mixture.n-BuLi, (-)-sparteineN-Boc-2-aryl-4-methylenepiperidines whiterose.ac.uk
Asymmetric HydrogenationStereoselective reduction of unsaturated precursors to form the piperidine ring.Rhodium(I) catalysts with chiral ligandsUnsaturated substituted piperidinones mdpi.com
Organocatalytic CyclizationIntramolecular aza-Michael reactions to form enantiomerically enriched N-heterocycles.Chiral organocatalystsAmino-alkenes nih.gov

Green Chemistry Principles in this compound Synthesis

The synthesis of amides, including this compound, has traditionally relied on methods that generate significant waste, often requiring stoichiometric coupling reagents and harsh solvents. researchgate.net The application of green chemistry principles aims to mitigate these issues by focusing on atom economy, safer solvents, and catalytic methods. researchgate.netnih.gov

Enzymatic Synthesis: A prominent green alternative for amide bond formation is the use of enzymes. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of carboxylic acids and amines. nih.govwhiterose.ac.uk This approach offers high efficiency and selectivity under mild conditions. nih.gov A sustainable enzymatic strategy using CALB in cyclopentyl methyl ether, a greener solvent alternative, has been developed for preparing a diverse range of amides. This method often results in excellent yields and conversions without requiring intensive purification, thereby reducing solvent use and waste generation. nih.gov

Catalytic Direct Amidation: Beyond biocatalysis, chemocatalytic methods are being developed to avoid the poor atom economy of traditional coupling reagents. researchgate.net Research into silica-catalyzed direct amide bond formation represents a move towards more sustainable chemical processes. whiterose.ac.uk While catalytic methods are advancing, they often rely on solvents like toluene or tetrahydrofuran (B95107) (THF), which have associated toxicity hazards. researchgate.net

Process Intensification: The development of continuous flow platforms for synthesis is another key aspect of green chemistry. Continuous manufacturing can offer better control over reaction parameters, improved safety, and reduced waste compared to batch processing. For instance, a continuous platform has been developed for the synthesis of the anesthetic mepivacaine, a molecule that also features a piperidine and an amide group. This system allows for the use of challenging chemistry in a safer, more efficient manner and includes solvent recovery, significantly improving the sustainability of the process. unibe.ch

Table 2: Green Chemistry Approaches for Amide Synthesis
PrincipleApproachAdvantagesChallenges/ConsiderationsReference
Use of CatalysisEnzymatic Synthesis (e.g., CALB)High efficiency, mild conditions, high selectivity, reduced by-products.Enzyme stability and substrate scope can be limiting. nih.govwhiterose.ac.uk
Safer SolventsUse of greener solvents like cyclopentyl methyl ether.Reduces environmental impact and human health hazards.Solvent must be compatible with the specific reaction chemistry. nih.gov
Atom EconomyCatalytic direct amidation (e.g., silica-catalyzed).Avoids stoichiometric activators and coupling agents, reducing waste.Catalyst efficiency and substrate scope are areas of active research. researchgate.netwhiterose.ac.uk
Process IntensificationContinuous flow synthesis.Enhanced safety, better process control, potential for solvent recovery, seamless implementation.Requires specialized equipment and process optimization. unibe.ch

Purification and Isolation Techniques for Synthetic this compound

The final purity of a synthesized compound is paramount, necessitating effective purification and isolation techniques. For this compound and its analogs, a combination of standard and advanced methods is employed.

The choice of purification strategy is often dictated by the synthetic route and the nature of the impurities. In many synthetic procedures for related benzhydrylpiperazine carboxamides, the initial isolation of the crude product involves simple and effective techniques. A common first step is vacuum filtration to collect the solid product directly from the reaction mixture, followed by washing with a suitable solvent, such as distilled water, to remove soluble impurities. researchgate.net

A typical work-up procedure following the reaction might involve partitioning the mixture between an organic solvent and water. The organic layer is then washed sequentially with water and brine to remove inorganic salts and other aqueous-soluble materials. The organic phase is subsequently dried over an anhydrous agent like sodium sulfate (B86663) to remove residual water, filtered, and concentrated under reduced pressure (in vacuo) to yield the crude product. researchgate.net

The ultimate purification of the isolated crude solid often relies on recrystallization or column chromatography. Recrystallization is a powerful technique for purifying solid compounds, where the crude material is dissolved in a hot solvent and allowed to cool slowly, forming pure crystals while impurities remain in the mother liquor. The selection of an appropriate solvent or solvent system is crucial for the success of this method.

When green synthesis methods are employed, such as the enzymatic amidation previously discussed, the need for extensive purification can be significantly diminished. High conversion rates and the formation of fewer by-products mean that in some cases, a simple filtration and washing may be sufficient to obtain a product of high purity. nih.gov

Structural Elucidation and Conformational Analysis of N Benzhydrylpiperidine 1 Carboxamide

Spectroscopic Characterization Beyond Basic Identification

Advanced spectroscopic methods are instrumental in moving beyond simple identification to a detailed exploration of the molecule's structural nuances.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

While specific advanced NMR studies on N-benzhydrylpiperidine-1-carboxamide are not extensively documented in the provided literature, the conformational behavior of related N-acylated piperazines and piperidines has been investigated using temperature-dependent 1H NMR spectroscopy. rsc.org For these related compounds, the restricted rotation around the amide C-N bond due to its partial double bond character leads to the existence of different rotamers. nih.gov This phenomenon, combined with the interconversion of the piperidine (B6355638) ring's chair conformations, results in complex NMR spectra. rsc.orgnih.gov

It is expected that this compound would exhibit similar behavior. Dynamic NMR studies could determine the energy barriers for both the amide bond rotation and the piperidine ring inversion. nih.gov By analyzing the coalescence of signals at varying temperatures, the activation energy barriers (ΔG‡) for these conformational changes can be calculated. rsc.org In analogous systems, the energy barrier for amide rotation is typically higher than that for ring inversion. rsc.org

Table 1: Expected 1H NMR Spectroscopic Data and Conformational Insights

ProtonsExpected Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Conformational Information
Benzhydryl CH~5.0 - 6.0Singlet-Position influenced by steric hindrance and amide bond orientation.
Aromatic CH~7.2 - 7.5Multiplet-Standard aromatic region.
Piperidine Hax~2.5 - 3.5MultipletJax-ax ≈ 10-13, Jax-eq ≈ 2-5Chemical shift and coupling constants are indicative of the chair conformation.
Piperidine Heq~3.5 - 4.5MultipletJeq-eq ≈ 2-5, Jax-eq ≈ 2-5
Amide NH~6.0 - 8.0Broad Singlet-Chemical shift is solvent and temperature dependent; can indicate hydrogen bonding.

Note: This is a generalized table based on typical values for similar structures and not experimental data for this compound.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Although a specific crystal structure for this compound is not available in the search results, X-ray crystallography remains the definitive method for determining the solid-state conformation and packing of molecules. For related compounds like 1-benzenesulfonyl-4-benzhydryl-piperazine, X-ray analysis has confirmed a chair conformation for the piperazine (B1678402) ring in the solid state. researchgate.net

A crystallographic study of this compound would provide precise bond lengths, bond angles, and torsion angles. This data would definitively establish the preferred conformation of the piperidine ring (likely a chair) and the relative orientation of the bulky benzhydryl and carboxamide substituents. Furthermore, it would reveal any intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, which dictate the crystal packing. In the absence of experimental data, computational modeling can be used to predict the likely solid-state structure.

Table 2: Representative Crystallographic Data for a Related Piperazine Compound (1-Benzenesulfonyl-4-benzhydryl-piperazine)

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)13.2390(10)
b (Å)9.1960(7)
c (Å)18.5810(16)
β (°)110.873(3)
Piperazine Ring ConformationChair

This data is for a related compound and serves to illustrate the type of information obtained from X-ray crystallography. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy provides valuable insights into the functional groups and potential hydrogen bonding within this compound.

In the FT-IR spectrum, the presence of the amide group would be characterized by several key absorption bands. The N-H stretching vibration is expected to appear in the region of 3200-3400 cm-1. The position and shape of this band can indicate the extent of hydrogen bonding; a broad band at lower wavenumbers suggests strong intermolecular hydrogen bonding. The C=O stretching vibration (Amide I band) typically appears as a strong absorption between 1630 and 1680 cm-1. The N-H bending vibration (Amide II band) is usually found around 1550 cm-1.

Raman spectroscopy would complement the FT-IR data. The aromatic C-H stretching vibrations of the benzhydryl group would be prominent around 3000-3100 cm-1, and the aromatic C=C stretching bands would appear in the 1400-1600 cm-1 region. The piperidine ring vibrations would also be observable. Changes in the Raman spectra upon changes in physical state or solvent could provide further information about conformational changes and intermolecular interactions. nih.gov

Table 3: Expected Vibrational Spectroscopy Data

Functional GroupVibration ModeExpected Wavenumber (cm-1) (FT-IR)Expected Wavenumber (cm-1) (Raman)
Amide N-HStretch3200 - 34003200 - 3400
Aromatic C-HStretch3000 - 31003000 - 3100
Aliphatic C-HStretch2850 - 30002850 - 3000
Amide C=OStretch (Amide I)1630 - 16801630 - 1680
Aromatic C=CStretch1400 - 16001400 - 1600
Amide N-HBend (Amide II)~1550Weak

Note: This is a generalized table based on typical values for similar functional groups.

Conformational Preferences and Dynamics of the Piperidine Ring and N-substituents

The conformational landscape of this compound is primarily defined by the piperidine ring and the orientation of its large N-substituents.

The piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. nih.gov This chair can undergo a ring flip, interconverting axial and equatorial positions. The large benzhydryl group attached to the nitrogen atom at position 1 would have a strong preference for the equatorial position to minimize steric strain (1,3-diaxial interactions).

The carboxamide group at the N-1 position introduces further conformational complexity due to the restricted rotation around the N-C(O) bond. This leads to the possibility of syn and anti conformations relative to the benzhydryl group. The interplay between the piperidine ring flip and the amide bond rotation results in a dynamic equilibrium of different conformers in solution. The relative populations of these conformers will be determined by their steric and electronic interactions. Infrared spectral measurements on related N-H groups in piperazine rings indicate a preference for the equatorial position. rsc.org

The bulky nature of the benzhydryl group is expected to significantly influence the conformational equilibrium, likely locking the piperidine ring in a conformation where this group is equatorial. The dynamics of the carboxamide group's rotation would then be the primary conformational process observable by techniques like dynamic NMR.

Computational Chemistry and Theoretical Modeling of N Benzhydrylpiperidine 1 Carboxamide

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of molecules. For compounds related to N-benzhydrylpiperidine-1-carboxamide, DFT methods are employed to optimize the molecular geometry, predicting bond lengths and angles with high accuracy. Such calculations confirm that the optimized molecular structures correspond to a minimum on the potential energy surface by ensuring the absence of imaginary frequencies in the vibrational analysis.

Molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic properties and reactivity of a molecule. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. For related piperazine (B1678402) derivatives, DFT calculations have been used to determine these frontier orbitals. The distribution of HOMO and LUMO across the molecule indicates the regions prone to electrophilic and nucleophilic attack, respectively.

Hirshfeld charge analysis is another key aspect, offering insights into the spatial distribution of electron density and helping to understand intermolecular interactions. In similar structures, it has been observed that electronegative atoms like oxygen and nitrogen carry negative charges, influencing the molecule's interaction with biological targets.

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for structural validation. Theoretical vibrational frequencies are often calculated and scaled to match experimental FT-IR and FT-Raman spectra, with assignments made based on Potential Energy Distribution (PED). For related carboxamide compounds, DFT has been used to predict the characteristic vibrational modes, such as N-H and C=O stretching frequencies.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical predictions generally show good correlation with experimental NMR data, aiding in the structural elucidation of complex molecules. Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic perspective of molecular behavior, allowing for the exploration of conformational landscapes and the influence of the solvent environment. By simulating the motion of atoms over time, MD can reveal the flexibility of the this compound scaffold and its derivatives. These simulations are crucial for understanding how the molecule might adapt its shape upon binding to a biological target.

MD simulations are also used to assess the stability of ligand-receptor complexes predicted by molecular docking. By observing the trajectory of the ligand in the binding site over several nanoseconds, researchers can evaluate the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, providing a more realistic view of the binding event. The explicit inclusion of solvent molecules in MD simulations allows for a more accurate representation of the physiological environment and its impact on molecular conformation and interactions.

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based approaches are integral to the computer-aided design of drugs related to the this compound framework. These methods leverage computational power to predict the biological activity of novel compounds and to understand their mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For series of compounds analogous to this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied.

In a study on benzhydrylpiperazine δ opioid receptor agonists, CoMFA and CoMSIA models were developed. nih.gov These models yielded statistically significant results, indicating their predictive power. nih.gov The contour maps generated from these analyses highlight the regions of the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties could enhance biological activity. For instance, the models might indicate that bulky substituents are favored in one region, while electron-withdrawing groups are preferred in another to improve potency.

Table 1: Statistical Parameters of 3D-QSAR Models for Benzhydrylpiperazine Analogues nih.gov
Modelq² (Cross-validated R²)r² (Non-cross-validated R²)R²_pred (Predictive R²)
CoMFA0.5080.9640.720
CoMSIA0.5300.9270.814

Molecular docking is a structure-based method that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. This technique is widely used to screen virtual libraries of compounds and to propose binding modes for active molecules. For derivatives of this compound, molecular docking studies have been performed to elucidate their interactions with various biological targets.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. This model can then be used as a 3D query to screen large virtual libraries of compounds to identify potential new active molecules.

For a molecule like this compound, a hypothetical pharmacophore model could be constructed based on its key chemical features. These would likely include:

Hydrogen Bond Acceptor: The carbonyl oxygen of the carboxamide group.

Hydrogen Bond Donor: The amide nitrogen (depending on its substitution).

Hydrophobic/Aromatic Features: The two phenyl rings of the benzhydryl group.

Hydrophobic/Aliphatic Feature: The piperidine (B6355638) ring.

Such a model could be employed in virtual screening campaigns to discover novel compounds that share a similar spatial arrangement of these features, and thus might exhibit similar biological activities. However, a search of scientific databases did not yield any studies where this compound was explicitly used as a template for pharmacophore model generation or in virtual screening protocols. The development of such models is contingent on the availability of known biological activity data for this compound and its analogues.

Table 1: Potential Pharmacophoric Features of this compound

Feature TypeLocation on MoleculePotential Interaction
Hydrogen Bond AcceptorCarbonyl OxygenInteraction with donor groups in a biological target
Hydrophobic/AromaticPhenyl RingsPi-pi stacking or hydrophobic interactions
Hydrophobic/AliphaticPiperidine RingVan der Waals or hydrophobic interactions

Computational Prediction of Potential Reaction Mechanisms and Intermediates

Computational chemistry offers valuable insights into the mechanisms of chemical reactions, allowing for the prediction of transition states, intermediates, and reaction energetics. This can be particularly useful in optimizing synthetic routes and understanding reaction outcomes.

The synthesis of this compound would likely involve the acylation of a benzhydrylpiperidine precursor. Theoretical modeling could be applied to investigate various synthetic strategies. For instance, density functional theory (DFT) calculations could be used to:

Model the reaction pathway: Elucidate the step-by-step mechanism of the amide bond formation.

Identify key intermediates and transition states: Characterize the structures and energies of transient species along the reaction coordinate.

Predict reaction kinetics and thermodynamics: Determine the feasibility and rate of the reaction under different conditions.

Despite the potential for such computational investigations, no specific studies detailing the theoretical prediction of reaction mechanisms for the synthesis of this compound were found in the public domain. Research in this area would be foundational for developing efficient and scalable synthetic processes.

Molecular and Cellular Biological Investigations of N Benzhydrylpiperidine 1 Carboxamide

In Vitro Receptor Binding and Functional Assays for Target Identification

Affinity and Selectivity Profiling against G-Protein Coupled Receptors (GPCRs)

No published studies were found that report the affinity or selectivity of N-benzhydrylpiperidine-1-carboxamide for any G-Protein Coupled Receptors. Research on other piperidine-containing molecules has shown interaction with various GPCRs, but this information cannot be directly extrapolated to the specific compound .

Enzyme Inhibition Kinetics and Mechanism of Action Studies

There is no available data on the inhibitory effects of this compound on any enzymes. Consequently, no information on its inhibition kinetics or mechanism of action has been documented.

Cellular Mechanism of Action Studies

Intracellular Signaling Pathway Elucidation

Due to the lack of identified molecular targets, no studies have been conducted to elucidate the intracellular signaling pathways that might be affected by this compound.

Cell-Based Functional Assays (e.g., Reporter Gene Assays, Calcium Flux)

No data from cell-based functional assays, such as reporter gene assays or calcium flux experiments, are available for this compound. Such assays are crucial for understanding the functional consequences of a compound's interaction with a cellular target, but they have not been reported for this specific molecule.

Target Engagement Studies in Cellular Systems

Direct experimental studies detailing the specific molecular targets and cellular engagement of this compound are not extensively documented in publicly available scientific literature. However, the broader class of benzhydrylpiperazine and piperidine (B6355638) derivatives has been investigated for various biological activities, suggesting engagement with multiple target families.

The biological activity of these compounds is often assessed through cellular assays that measure downstream effects, such as cytotoxicity in cancer cell lines or antimicrobial activity. For instance, studies on structurally related benzhydrylpiperazine carboxamide derivatives have demonstrated cytotoxic effects against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. This suggests that these compounds engage with cellular targets essential for cancer cell proliferation and survival. The precise molecular targets, however, often require further elucidation through more direct biochemical and biophysical methods.

To definitively determine target engagement in cellular systems for this compound, a variety of modern biochemical techniques could be employed. These include, but are not limited to:

Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a ligand to its target protein in intact cells by measuring changes in the thermal stability of the protein.

Activity-Based Protein Profiling (ABPP): This technique uses chemical probes to covalently label active enzyme families, allowing for the identification of enzyme targets and the assessment of inhibitor potency and selectivity in a cellular context.

Affinity Chromatography and Mass Spectrometry: This approach involves immobilizing the compound of interest and using it to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry.

While specific data for this compound is pending, the established biological activities of its analogs strongly indicate that this chemical scaffold is capable of engaging with and modulating the function of key cellular proteins.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Substituent Effects on Biological Activity and Selectivity

Modifications to the benzhydryl, piperidine, and carboxamide moieties have been shown to have a profound impact on the biological activity of this class of compounds.

Substitutions on the Benzhydryl Moiety:

The aromatic rings of the benzhydryl group are a key site for modification. Introducing substituents on these rings can alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. For example, in studies of related benzhydrylpiperazine derivatives, the introduction of a chloro group at the 4-position of one of the phenyl rings was generally found to enhance cytotoxic activity against various cancer cell lines. Similarly, di-fluoro substitution on the benzhydryl moiety has also been explored in the context of developing antimicrobial agents.

Interactive Data Table: Effect of Benzhydryl Substitution on Cytotoxic Activity (GI50 in µM)

CompoundSubstituentHUH-7MCF-7HCT-116
Derivative 1 Unsubstituted>100>100>100
Derivative 2 4-Chloro15.820.412.6
Derivative 3 4,4'-Difluoro25.131.619.9

Data is illustrative and based on trends observed in related benzhydrylpiperazine series.

Modifications of the Carboxamide Group:

The carboxamide linker and its N-substituent are also critical determinants of biological activity. In a series of benzhydrylpiperazine derivatives, replacing the oxygen of the carboxamide with sulfur to form a thioamide was shown to increase growth inhibition in cancer cell lines. Furthermore, the nature of the substituent attached to the carboxamide nitrogen plays a significant role in target affinity and selectivity. For instance, in a series of piperidine-4-carboxamides targeting sigma receptors, bulky hydrophobic groups on the amide nitrogen were found to preserve good affinity for the σ1 receptor while improving selectivity over the σ2 receptor.

Bioisosteric Replacements and Scaffold Modifications

Bioisosteric replacement is a strategy used in medicinal chemistry to swap one functional group for another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic properties.

In the context of this compound, several bioisosteric replacements can be envisaged:

Carboxamide Bioisosteres: The amide bond can be replaced by other groups such as a sulfonamide, a reverse amide, or various five-membered heterocyclic rings (e.g., oxadiazole, triazole). For example, the replacement of a carboxamide with a sulfonamide has been investigated in benzhydrylpiperazine derivatives, leading to compounds with notable antimicrobial and antidiabetic activities.

Piperidine Scaffold Modifications: The piperidine ring itself can be considered a scaffold that can be modified. This could involve changing the ring size (e.g., to a pyrrolidine (B122466) or azepane), introducing heteroatoms (e.g., morpholine (B109124) or thiomorpholine), or altering its substitution pattern.

Benzhydryl Bioisosteres: The benzhydryl moiety can be replaced by other bulky, lipophilic groups to explore different interactions with the target protein.

A prominent example of scaffold modification involves the use of a piperazine (B1678402) ring in place of the piperidine ring. This seemingly small change introduces an additional nitrogen atom, which can alter the compound's polarity, basicity, and potential for hydrogen bonding, thereby significantly impacting its biological activity profile.

Interactive Data Table: Comparison of Piperidine and Piperazine Scaffolds

ScaffoldKey FeaturePotential Impact on Properties
Piperidine Single basic nitrogenLower polarity, pKa of the nitrogen is a key determinant of interaction.
Piperazine Two basic nitrogensHigher polarity, potential for additional hydrogen bonding, altered pKa values.

Conformational Flexibility and Its Impact on Target Interaction

The three-dimensional shape of a molecule is crucial for its interaction with a biological target. The this compound scaffold possesses several rotatable bonds, which impart significant conformational flexibility.

The interaction with a target protein often requires the molecule to adopt a specific, low-energy conformation, often referred to as the "bioactive conformation." The conformational flexibility of this compound derivatives allows them to adapt their shape to fit into a binding pocket. However, excessive flexibility can be detrimental, as it can lead to a significant entropic penalty upon binding.

Computational modeling and techniques like NMR spectroscopy can be used to study the preferred conformations of these molecules in solution and to model their interactions with putative binding sites. Understanding the relationship between conformation and activity is a key aspect of rational drug design, enabling the synthesis of more rigid analogs that are "pre-organized" in the bioactive conformation, potentially leading to higher affinity and selectivity. For instance, the relative orientation of the two phenyl rings in the benzhydryl moiety can significantly affect how the molecule presents itself to a target protein.

Metabolic Pathways and Biotransformation Research on N Benzhydrylpiperidine 1 Carboxamide in Vitro and Preclinical Models

Identification of Metabolites through High-Resolution Mass Spectrometry

No studies were found that identified metabolites of N-benzhydrylpiperidine-1-carboxamide using high-resolution mass spectrometry.

In Vitro Metabolic Stability Assays with Microsomes and Hepatocytes

There is no available data from in vitro metabolic stability assays of this compound using liver microsomes or hepatocytes.

Enzymatic Biotransformation Mechanisms and Involved Cytochrome P450 Isoforms

The enzymatic biotransformation mechanisms and the specific cytochrome P450 isoforms involved in the metabolism of this compound have not been documented.

Glucuronidation and Sulfation Pathways of this compound

No information is available regarding the glucuronidation or sulfation pathways for this compound.

Advanced Analytical Methods for N Benzhydrylpiperidine 1 Carboxamide Research

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is the cornerstone of analytical chemistry in pharmaceutical sciences, providing powerful tools for separating, identifying, and quantifying the individual components of a mixture. For N-benzhydrylpiperidine-1-carboxamide, various chromatographic methods are essential for assessing purity and isolating specific forms of the molecule.

High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity and potency of this compound. The development of a robust HPLC method involves a systematic optimization of chromatographic conditions to achieve adequate separation of the main compound from any process impurities or degradation products.

A typical method development strategy for this compound would employ a reversed-phase (RP) approach, which is suitable for molecules with its degree of lipophilicity. ceon.rs Key steps in method development include the selection of an appropriate stationary phase (e.g., C18 column), optimization of the mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), and setting the detector wavelength for optimal sensitivity. ijpsjournal.comnih.gov

Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the method is reliable and reproducible. nih.gov This process evaluates parameters including specificity, linearity, accuracy, precision, and robustness. ijpsjournal.comresearchgate.net

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterConditionPurpose
Column C18, 4.6 x 150 mm, 5 µmProvides a non-polar stationary phase for effective separation.
Mobile Phase Acetonitrile:Phosphate (B84403) Buffer (pH 3.0) (60:40 v/v)Elutes the compound from the column; pH is adjusted for optimal peak shape.
Flow Rate 1.0 mL/minEnsures reproducible retention times and efficient separation.
Detection UV at 235 nmMonitors the eluent for the compound based on its UV absorbance.
Injection Volume 10 µLA small, precise volume is introduced for quantitative analysis.
Column Temp. 25°CMaintained to ensure stable and repeatable retention times.

During the synthesis of this compound, volatile or semi-volatile byproducts and residual solvents may be introduced. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for identifying and quantifying these trace-level impurities. tsijournals.com In GC, compounds are vaporized and separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which acts as a highly specific detector, providing mass-to-charge ratio data that allows for structural elucidation and definitive identification of the byproducts. unodc.org

The development of a GC-MS method would involve selecting a suitable capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-17ms) and optimizing the temperature program to ensure the separation of all potential volatile impurities.

Table 2: Potential Volatile Byproducts in this compound Synthesis

Compound NamePotential OriginAnalytical Concern
Piperidine (B6355638)Unreacted starting materialA common process-related impurity.
Benzophenone (B1666685)Precursor or degradation productIndicates incomplete reaction or decomposition.
Toluene (B28343)Residual solventA common solvent used in organic synthesis.
Dichloromethane (B109758)Residual solventA common solvent used in extraction and purification.

This compound may possess a chiral center, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and quantification are critical. Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred technique for chiral separations on both analytical and preparative scales. nih.govnih.govfagg.be

SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. This results in lower viscosity and higher diffusivity compared to liquid mobile phases, leading to faster separations and reduced solvent consumption. ceon.rs For enantiomeric separations, SFC is paired with a chiral stationary phase (CSP), often based on polysaccharide derivatives like amylose (B160209) or cellulose. nih.govspringernature.com Method development focuses on screening different CSPs and optimizing the organic co-solvent (e.g., methanol (B129727), ethanol) and additives to achieve baseline resolution of the enantiomers. nih.gov

Quantitative Analysis in Complex Biological Matrices (Preclinical Research)

To understand the pharmacokinetics of this compound, it is essential to measure its concentration over time in biological fluids and tissues. This requires highly sensitive and selective analytical methods capable of detecting the compound at very low levels within a complex biological matrix.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and specificity. researchgate.netresearchgate.net The technique combines the separating power of HPLC with the highly selective detection capabilities of tandem mass spectrometry. bioanalysis-zone.com

In a typical LC-MS/MS workflow, the analyte is first separated from matrix components by HPLC. It then enters the mass spectrometer, where it is ionized (e.g., via electrospray ionization). A specific precursor ion corresponding to the analyte is selected in the first mass analyzer, fragmented, and a specific product ion is monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty that the detected signal corresponds only to the target analyte, minimizing interference from the biological matrix. nih.gov This allows for accurate quantification down to the picogram or femtogram level.

Table 3: Hypothetical LC-MS/MS Parameters for this compound

ParameterSettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveSuitable for nitrogen-containing compounds.
Precursor Ion (Q1) [M+H]⁺The protonated molecular ion of the parent compound.
Product Ion (Q3) Specific fragment ionA stable, characteristic fragment for quantification.
Collision Energy Optimized value (e.g., 25 eV)Energy required to produce the desired product ion efficiently.
Internal Standard Stable Isotope-Labeled AnalogUsed to correct for matrix effects and variability.

The direct injection of biological samples (e.g., plasma, serum, tissue homogenates) into an LC-MS/MS system is not feasible due to the presence of proteins, salts, and lipids that can interfere with the analysis and damage the instrument. Therefore, effective sample preparation is a critical step to extract the analyte of interest and remove interfering substances. researchgate.netsci-hub.se

Common strategies include:

Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile) is added to the sample to denature and precipitate proteins. The supernatant containing the analyte is then collected for analysis.

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its relative solubility. It provides a cleaner extract than PPT.

Solid-Phase Extraction (SPE): A highly selective method where the sample is passed through a cartridge containing a solid sorbent. researchgate.net The analyte is retained on the sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of solvent, resulting in a clean and concentrated sample.

The choice of method depends on the required sensitivity, the nature of the analyte, and the complexity of the biological matrix. researchgate.net

Capillary Electrophoresis for Analytical Characterization

Capillary electrophoresis (CE) represents a powerful and versatile analytical technique for the characterization of pharmaceutical compounds such as this compound. Its high separation efficiency, rapid analysis times, and minimal sample and reagent consumption make it a valuable alternative and complementary method to high-performance liquid chromatography (HPLC). kapillarelektrophorese.comnih.gov The fundamental principle of CE lies in the differential migration of analytes within a narrow-bore fused-silica capillary under the influence of a high-voltage electric field. Separation is governed by the analyte's charge-to-size ratio and its interaction with the background electrolyte (BGE). For a neutral compound like this compound, modifications to the standard capillary zone electrophoresis (CZE) technique are necessary to achieve effective separation from potential impurities.

One of the primary modes utilized for such analyses is micellar electrokinetic chromatography (MEKC), a variant of CE that employs surfactants to facilitate the separation of neutral molecules. wikipedia.org In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the BGE at a concentration above its critical micelle concentration (CMC). wikipedia.org This results in the formation of micelles, which act as a pseudo-stationary phase. Neutral analytes can then partition between the hydrophobic interior of the micelles and the surrounding aqueous buffer, leading to differential migration and separation. kapillarelektrophorese.com

The versatility of CE also extends to chiral separations, a critical aspect of pharmaceutical analysis. By incorporating a chiral selector into the BGE, it is possible to resolve enantiomers. Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE due to their ability to form transient diastereomeric inclusion complexes with the enantiomers of the analyte. nih.govsemanticscholar.org This approach would be applicable for assessing the enantiomeric purity of this compound if a chiral center were present or for resolving chiral impurities.

Method Development and Optimization

The development of a robust CE method for this compound would involve the systematic optimization of several key parameters to achieve the desired resolution, peak shape, and analysis time.

Background Electrolyte (BGE) Composition and pH: The choice of BGE is critical. For MEKC, a common starting point is a borate (B1201080) or phosphate buffer, which provides good buffering capacity in the neutral to alkaline pH range. The pH of the BGE influences the electroosmotic flow (EOF), which is the bulk flow of liquid in the capillary, and the charge of any ionizable impurities. For a neutral analyte, a pH of around 9 is often selected to ensure a strong and stable EOF.

Surfactant Concentration: In MEKC, the concentration of the surfactant directly affects the retention of neutral analytes. Increasing the SDS concentration generally leads to longer migration times and can enhance resolution up to a certain point. A typical concentration range for SDS is 25-100 mM.

Organic Modifiers: The addition of organic solvents like methanol, acetonitrile, or isopropanol (B130326) to the BGE can modify the partitioning of the analyte into the micelles, thereby altering selectivity. Organic modifiers can also reduce the migration times of highly hydrophobic compounds that interact strongly with the micelles.

Applied Voltage and Temperature: The applied voltage is a key parameter for controlling the speed of the analysis and the separation efficiency. Higher voltages lead to shorter analysis times but can also generate Joule heating, which may negatively impact resolution. Temperature control of the capillary is therefore essential for maintaining reproducibility.

Research Findings and Data

While specific experimental data for this compound is not extensively published, the following tables represent plausible analytical results based on CE and MEKC studies of structurally related benzhydryl and piperidine compounds.

Table 1: Hypothetical MEKC Separation of this compound and Potential Impurities

This table illustrates a potential separation of the target compound from a precursor (piperidine-1-carboxamide) and a degradation product (diphenylmethanol). The separation is achieved based on their differential partitioning into the SDS micelles.

CompoundMigration Time (min)Efficiency (Theoretical Plates)Resolution (Rs)
Piperidine-1-carboxamide (B458993)4.2150,000-
Diphenylmethanol (B121723)6.8210,0005.8
This compound8.5250,0004.1

Conditions: Fused-silica capillary (50 µm i.d., 60.2 cm total length); BGE: 25 mM sodium tetraborate, 50 mM SDS, 10% methanol (pH 9.2); Voltage: 25 kV; Temperature: 25°C; Detection: 214 nm.

Table 2: Chiral Separation of a Hypothetical Racemic Benzhydryl Amine Analogue

This table demonstrates the potential of chiral CE for the enantiomeric separation of a structurally similar compound using a cyclodextrin (B1172386) as a chiral selector. The resolution of the two enantiomers is achieved through the formation of transient diastereomeric complexes with the cyclodextrin.

EnantiomerMigration Time (min)Efficiency (Theoretical Plates)Resolution (Rs)
Enantiomer 112.1180,000-
Enantiomer 212.8185,0002.2

Conditions: Fused-silica capillary (50 µm i.d., 55 cm total length); BGE: 50 mM phosphate buffer (pH 3.0), 15 mM hydroxypropyl-β-cyclodextrin; Voltage: 20 kV; Temperature: 20°C; Detection: 214 nm.

These representative data highlight the capability of capillary electrophoresis techniques to provide detailed analytical characterization of this compound, including purity profiling and, if required, enantiomeric separation. The high efficiency and resolution offered by CE make it a highly suitable method for quality control in pharmaceutical research and development. mdpi.com

Potential Research Applications and Future Directions for N Benzhydrylpiperidine 1 Carboxamide

Development of N-benzhydrylpiperidine-1-carboxamide as a Research Tool

The utility of a chemical compound as a research tool is contingent on its ability to selectively interact with a biological target, such as a receptor or enzyme, thereby enabling the study of that target's function. The this compound scaffold holds potential for development into such a tool. For instance, analogs of N-(piperidinyl)-pyrazole-3-carboxamide have been synthesized to investigate the structure-activity relationship (SAR) at the cannabinoid CB1 receptor, indicating that the piperidine-carboxamide moiety is a key pharmacophoric element for this target class. nih.gov

By modifying the core structure of this compound, researchers could develop probes to investigate various biological systems. For example, derivatives of piperazine (B1678402)/piperidine (B6355638) amides have been explored as tyrosinase inhibitors, which are important for studying melanogenesis. nih.gov The development of a radiolabeled or fluorescently tagged version of this compound could allow for its use in binding assays and imaging studies to map the distribution and density of its target receptors or enzymes in tissues and living organisms. Such a tool would be invaluable for elucidating the physiological and pathological roles of its currently unknown biological targets.

Design of Novel Analogs with Enhanced Molecular Properties

The design and synthesis of novel analogs are a cornerstone of drug discovery and chemical biology, aiming to improve properties such as potency, selectivity, and pharmacokinetic profiles. The this compound structure is a versatile scaffold for chemical modification. Research on structurally related benzhydrylpiperazine carboxamides has demonstrated that systematic modifications can lead to compounds with potent biological activities. researchgate.net

Key strategies for designing novel analogs of this compound would involve:

Substitution on the Benzhydryl Phenyl Rings: Introducing electron-withdrawing or electron-donating groups onto the phenyl rings of the benzhydryl moiety can significantly alter electronic properties and steric bulk, influencing binding affinity and selectivity. Studies on benzhydrylpiperazine derivatives have shown that substitutions like chloro or fluoro groups can enhance cytotoxic activity against cancer cell lines. researchgate.net

Modification of the Piperidine Ring: The piperidine ring can be substituted at various positions to probe for additional binding interactions with a biological target. Furthermore, conformational constraint by introducing bicyclic systems could lock the molecule into a more bioactive conformation, potentially increasing potency.

Alteration of the Carboxamide Linker: The carboxamide group is a critical hydrogen-bonding motif. Replacing it with bioisosteres like a thioamide or a sulfonamide could modulate the compound's chemical properties and biological activity. researchgate.netresearchgate.net For example, in a series of 1-benzhydryl-piperazine derivatives, the sulfonamide functionalized compounds showed more significant antidiabetic activity compared to their carboxamide counterparts. researchgate.net

The systematic synthesis and evaluation of these analogs would generate crucial structure-activity relationship (SAR) data, guiding the design of future generations of compounds with optimized properties.

Analog Series Modification Strategy Observed Impact in Related Compounds Potential Enhancement
Benzhydrylpiperazine CarboxamidesSubstitution on benzhydryl rings (e.g., 4-chloro)Increased cytotoxicity in cancer cell lines researchgate.netPotency, Target Selectivity
1-Benzhydryl-piperazine DerivativesReplacement of carboxamide with sulfonamideEnhanced antidiabetic activity researchgate.netBioavailability, Metabolic Stability
Piperidine Amide AnalogsSubstitution on the piperidine ringAltered receptor binding affinity (e.g., CB1) nih.govPotency, Selectivity
Benzhydrylpiperazine HybridsCoupling with amino acids and sulfonamidesCreation of hybrids with unique pharmacophoric behavior nih.govNovel Biological Activity

Integration with Systems Biology Approaches

Systems biology offers a holistic perspective by integrating experimental data from genomics, proteomics, and metabolomics with computational modeling to understand complex biological networks. semanticscholar.orgnih.gov For a compound like this compound, whose precise mechanism of action may be unknown, systems biology approaches provide a powerful avenue for investigation.

Future research could involve treating cell lines or model organisms with the compound and subsequently performing multi-omics analysis. The resulting data on changes in gene expression, protein levels, and metabolite concentrations can be used to construct or refine protein-protein interaction networks and gene regulatory networks. researchgate.net This approach can help identify the primary molecular targets of the compound, as well as downstream signaling pathways that are affected. researchgate.net

Furthermore, computational systems biology can be used to predict potential synergistic effects when this compound is used in combination with other agents. By modeling the compound's impact on cellular networks, researchers can identify nodes that could be co-targeted to achieve a more potent therapeutic effect, a strategy increasingly used in complex diseases like cancer. semanticscholar.orgnih.gov This in-silico screening can prioritize experiments and accelerate the discovery of effective drug combinations. nih.gov

Emerging Methodologies in the Study of this compound and Related Compounds

Advances in chemical synthesis and analytical techniques are continuously expanding the toolkit for studying novel compounds. The synthesis of this compound and its analogs can benefit from modern synthetic methodologies that allow for more efficient and diverse library creation. Recent advances in the synthesis of piperidine derivatives include palladium-catalyzed hydrogenation, enantioselective aza-Heck cyclization, and radical C-H amination/cyclization, which offer novel routes to highly substituted and stereochemically complex piperidine cores. mdpi.com

For the analysis and characterization of these compounds, sophisticated analytical methods are crucial. Techniques such as high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) are essential for confirming the molecular weight and purity of synthesized derivatives. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for structural elucidation. nih.govnih.gov

In biological studies, emerging techniques such as chemoproteomics could be employed to identify the direct protein targets of this compound within a complex biological sample. This involves creating a tagged or clickable version of the compound that can be used to pull down its binding partners from cell lysates, which are then identified by mass spectrometry. This provides an unbiased method for target deconvolution and mechanism-of-action studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-benzhydrylpiperidine-1-carboxamide with high yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including amidation and coupling of benzhydryl groups to the piperidine-carboxamide core. Key factors include:

  • Temperature control : Maintaining 20–25°C during coupling steps to minimize side reactions.
  • Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance reaction efficiency.
  • Catalyst use : EDCl/HOBt or DCC are common carbodiimide catalysts for amide bond formation.
    Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity product .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding) using programs like SHELXL .
  • NMR spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm proton and carbon environments, with 2D experiments (COSY, HSQC) validating connectivity .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula and detects isotopic patterns .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • Methodological Answer :

  • HPLC/GC-MS : Quantify impurities using reverse-phase HPLC with UV detection or GC-MS for volatile byproducts.
  • Accelerated stability studies : Expose samples to heat (40–60°C), humidity (75% RH), and light to predict degradation pathways.
  • Thermogravimetric analysis (TGA) : Monitors thermal decomposition profiles .

Advanced Research Questions

Q. How should researchers resolve contradictions in biological activity data for this compound across different assays?

  • Methodological Answer :

  • Orthogonal assays : Validate target engagement using both biochemical (e.g., enzyme inhibition) and cellular (e.g., reporter gene) assays.
  • Dose-response curves : Ensure consistency in IC50_{50}/EC50_{50} values across replicates.
  • Statistical rigor : Apply ANOVA or mixed-effects models to account for inter-experimental variability .

Q. What strategies are effective for elucidating the mechanism of action of this compound in complex biological systems?

  • Methodological Answer :

  • Molecular docking : Predict binding modes using software like AutoDock or Schrödinger. Cross-validate with mutagenesis studies.
  • Cellular pathway profiling : Use RNA-seq or phosphoproteomics to identify downstream signaling cascades.
  • Competitive binding assays : Employ radiolabeled ligands or SPR to measure affinity for suspected targets .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound derivatives?

  • Methodological Answer :

  • Scaffold diversification : Synthesize analogs with substitutions on the benzhydryl or piperidine moieties.
  • Pharmacokinetic screening : Assess solubility (shake-flask method), permeability (Caco-2 cells), and metabolic stability (microsomal assays).
  • In vivo efficacy : Prioritize compounds with balanced potency (nM-range IC50_{50}) and low cytotoxicity (SI >10) in rodent models .

Q. What computational approaches are recommended for predicting the physicochemical properties of this compound analogs?

  • Methodological Answer :

  • QSAR modeling : Train models on datasets of logP, pKa, and solubility using tools like MOE or RDKit.
  • ADMET prediction : Use platforms like SwissADME or ADMETlab to forecast absorption, distribution, and toxicity.
  • Molecular dynamics simulations : Study conformational flexibility and membrane interactions in silico .

Data Analysis and Validation

Q. What statistical methods are appropriate for analyzing dose-dependent responses in this compound bioassays?

  • Methodological Answer :

  • Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism or R.
  • Bootstrap resampling : Estimate confidence intervals for EC50_{50} values.
  • Outlier detection : Apply Grubbs’ test or robust regression to exclude anomalous data points .

Q. How can researchers validate crystallographic data for this compound to ensure reproducibility?

  • Methodological Answer :

  • R-factor analysis : Ensure Rwork_{\text{work}}/Rfree_{\text{free}} values <0.20.
  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands for challenging crystals.
  • Deposition in public databases : Submit structures to the Cambridge Structural Database (CSD) for peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.